molecular formula C11H15NO B13218488 2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol

2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol

Cat. No.: B13218488
M. Wt: 177.24 g/mol
InChI Key: QGNWNQYLUMFCEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a unique structure that combines an indole moiety with an ethan-1-ol group, making it an interesting subject for chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction yields the desired indole derivative in good yield .

Industrial Production Methods

Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to diverse biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol stands out due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(4-methyl-2,3-dihydro-1H-indol-2-yl)ethanol

InChI

InChI=1S/C11H15NO/c1-8-3-2-4-11-10(8)7-9(12-11)5-6-13/h2-4,9,12-13H,5-7H2,1H3

InChI Key

QGNWNQYLUMFCEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(NC2=CC=C1)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.